molecular formula C15H13ClN2O4S2 B2555736 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole CAS No. 1105206-50-5

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B2555736
CAS RN: 1105206-50-5
M. Wt: 384.85
InChI Key: CFZSASXEACDKGH-UHFFFAOYSA-N
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Description

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a chemical compound with potential applications in scientific research. It is a member of the oxadiazole family, which has been studied for their diverse biological activities, including anticancer, antiviral, and antibacterial properties.

Scientific Research Applications

Corrosion Inhibition

One of the applications of 1,3,4-oxadiazole derivatives is in corrosion inhibition. A study by Ammal, Prajila, and Joseph (2018) on the "Effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulphuric acid" found that these derivatives can effectively protect mild steel from corrosion in acidic environments. The derivatives formed a protective layer on the metal surface, indicating their potential as corrosion inhibitors in industrial applications Ammal, Prajila, & Joseph, 2018.

Molecular Docking Studies

Another study by Al-Hourani et al. (2015) involved "Docking studies and the crystal structure of two tetrazole derivatives," which, although focusing on tetrazole derivatives, highlights the importance of molecular docking in understanding the interaction between compounds and biological targets. This approach is crucial in drug design and discovery, suggesting that similar oxadiazole derivatives could be evaluated for their potential interactions with biological targets Al-Hourani et al., 2015.

Pharmacological Evaluation

In the field of pharmacology, Liao et al. (2000) conducted a study on "New selective and potent 5-HT(1B/1D) antagonists: chemistry and pharmacological evaluation of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides," which involved the synthesis and evaluation of oxadiazole derivatives as potential 5-HT(1B/1D) antagonists. Their findings contribute to the understanding of the structure-activity relationship of these compounds, indicating their potential in therapeutic applications Liao et al., 2000.

Antimicrobial Activity

Research by Shi et al. (2015) on "Antibacterial Activity and Mechanism of Action of Sulfone Derivatives Containing 1,3,4-Oxadiazole Moieties on Rice Bacterial Leaf Blight" demonstrated that sulfone derivatives with 1,3,4-oxadiazole moieties possess significant antibacterial activities against Xanthomonas oryzae, a pathogen causing rice bacterial leaf blight. This suggests the potential agricultural applications of these compounds in controlling plant diseases Shi et al., 2015.

Anticancer Agents

A study on the "Synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents" by Redda and Gangapuram (2007) explored the anticancer activities of 1,3,4-oxadiazole derivatives. Their findings indicated that these compounds displayed moderate cytotoxicity against breast cancer cell lines, suggesting their potential as anticancer agents Redda & Gangapuram, 2007.

properties

IUPAC Name

5-[(5-chlorothiophen-2-yl)sulfonylmethyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4S2/c1-2-21-11-5-3-10(4-6-11)15-17-13(22-18-15)9-24(19,20)14-8-7-12(16)23-14/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZSASXEACDKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

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